REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11](O)=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[H]1[BH2][H][BH2]1>C1COCC1>[CH3:4][C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([CH2:11][OH:12])[CH2:9][CH2:10]1)([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)C(=O)O
|
Name
|
mixture
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
B2H6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
66.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated NaCl solution (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with sat. NaHCO3 solution (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration to dryness
|
Type
|
CUSTOM
|
Details
|
yielded 9.96 g of crude product which
|
Type
|
CUSTOM
|
Details
|
was purified via flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAc in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 53.9 mmol | |
AMOUNT: MASS | 9.18 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |